molecular formula C17H24N4O3 B2942227 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine CAS No. 1903580-20-0

1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine

Cat. No.: B2942227
CAS No.: 1903580-20-0
M. Wt: 332.404
InChI Key: VTDBHJWUGMGEGO-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct bicyclic moieties: an oxolane (tetrahydrofuran) ring at position 1 and a partially saturated pyrazolo[1,5-a]pyridine system at position 2.

Properties

IUPAC Name

oxolan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)15-11-14-3-1-2-5-21(14)18-15/h11,13H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDBHJWUGMGEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCOC4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis . Another method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrazine

The target compound’s pyrazolo[1,5-a]pyridine moiety differs from pyrazolo[1,5-a]pyrazine derivatives (e.g., ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, ) by replacing a pyrazine nitrogen with a carbon atom.

Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds like 2-methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine () feature a pyrimidine ring instead of pyridine. The additional nitrogen in pyrimidine increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound .

Piperazine Substitution Patterns

Acylpiperazine Derivatives

The target compound’s dual carbonyl groups contrast with simpler acylpiperazines (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids, ). The oxolane-3-carbonyl group likely improves solubility relative to aromatic acyl groups (e.g., benzoyl), as cyclic ethers exhibit lower hydrophobicity .

Piperazine-Linked Kinase Inhibitors

Compounds such as 10g and 10i () incorporate piperazine with aryl or heteroaryl substituents. The target compound’s pyrazolo[1,5-a]pyridine system may offer superior steric complementarity to kinase ATP-binding pockets compared to imidazo[4,5-b]pyridine derivatives .

Physicochemical Properties

Property Target Compound Ethyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate 2-Methyl-6-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
Molecular Weight ~400–450 g/mol (estimated) 279.28 g/mol 232.19 g/mol
LogP ~1.5–2.5 (predicted) ~1.0–1.5 ~2.0–2.5 (due to CF3)
Solubility Moderate (oxolane enhances) Low (ester group) Low (CF3 reduces solubility)
Hydrogen Bond Donors 2 (amide NH) 1 (amide NH) 1 (NH in pyrazole)

Key Reaction Steps

The synthesis likely involves:

Piperazine functionalization : Coupling oxolane-3-carboxylic acid and pyrazolo[1,5-a]pyridine-2-carboxylic acid via amide bond formation, analogous to methods in (aroylation using acyl halides) .

Pyrazolo[1,5-a]pyridine synthesis : Cyclization of hydrazides with aldehydes or ketones (similar to and ) .

Comparison with Analogues

  • Ethyl pyrazolo[3,4-c]pyridine derivatives () use trifluoroacetic acid-mediated cyclization, whereas the target compound’s synthesis may require milder conditions due to its saturated pyridine ring .
  • Imidazo[4,5-b]pyridine-based inhibitors () employ reductive amination, a step less relevant to the target’s acylpiperazine structure .

Biological Activity

The compound 1-(oxolane-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes an oxolane ring and a pyrazolo[1,5-a]pyridine moiety. The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . This suggests that the compound may also possess similar efficacy against bacterial pathogens.

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer activity. Recent studies have shown that compounds within this class can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival . The compound's structure may allow it to interact with these targets effectively.

Compound Activity IC50 (μM) Target
Derivative 6aAntitubercular1.35Mycobacterium tuberculosis
Derivative 6eAntitubercular2.18Mycobacterium tuberculosis
Pyrazolo derivativeAnticancerVariesVarious kinases

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression and bacterial resistance mechanisms .
  • Cell Cycle Arrest : Some pyrazolo derivatives induce cell cycle arrest in cancer cells, preventing proliferation .
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of substituted pyrazolo derivatives for their anti-tubercular activity. Among these, the compound with a similar structural framework demonstrated significant potency against drug-resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of such derivatives .

Another study focused on the anticancer effects of pyrazolo[1,5-a]pyrimidines. The findings indicated that these compounds could effectively inhibit tumor growth in various cancer models through targeted kinase inhibition .

Q & A

Q. What synthetic strategies are effective for preparing 1-(oxolane-3-carbonyl)-4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine?

Methodology: The synthesis involves multi-step reactions focusing on coupling oxolane (tetrahydrofuran) and pyrazolo[1,5-a]pyridine moieties to a piperazine core. Key steps include:

  • Oxolane-3-carbonyl attachment : React oxolane-3-carboxylic acid with piperazine using coupling agents like DCC or EDCl in anhydrous DMF, as seen in analogous piperazine acylations .
  • Pyrazolo[1,5-a]pyridine synthesis : Utilize cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by oxidation to introduce the carbonyl group .
  • Final coupling : Employ mixed anhydride or active ester methods to link both carbonyl groups to piperazine, optimizing solvent (e.g., acetonitrile or DCM) and temperature (60–80°C) for higher yields .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxolane acylationDCC, DMAP, DMF, 0°C → RT70–85
Pyrazolo ring formationHydrazine hydrate, EtOH, reflux62–68
Piperazine couplingEDCl, HOBt, acetonitrile, 60°C65–75

Q. How is structural confirmation achieved for this compound?

Methodology:

  • NMR spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substituent positions. For example:
    • Piperazine protons appear as singlets at δ 3.2–3.8 ppm .
    • Pyrazolo[1,5-a]pyridine protons show distinct splitting patterns (δ 6.8–8.2 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O) at 1650–1750 cm1^{-1} and amide bonds at ~1680 cm1^{-1} .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodology:

  • Antibacterial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays) .
  • Enzyme inhibition : Assess binding to kinases or proteases using fluorescence polarization or SPR, given piperazine’s role in enzyme modulation .

II. Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodology:

  • Kinetic studies : Monitor intermediates via LC-MS or 1^1H NMR to identify rate-determining steps (e.g., acyl transfer in piperazine coupling) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate transition states and evaluate steric/electronic effects of substituents .

Q. How do structural modifications influence bioactivity?

Methodology:

  • SAR studies : Synthesize derivatives with varying substituents on oxolane or pyrazolo rings. For example:
    • Replace oxolane with tetrahydrothiophene to assess sulfur’s impact on solubility .
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on pyrazolo to enhance electrophilic interactions .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Q. Table 2: Example SAR Data

DerivativeMIC (S. aureus) (µg/mL)LogPReference
Parent compound161.8
Oxolane → THP analog322.1
Pyrazolo-4-NO2_281.5

Q. How can contradictory data in literature (e.g., variable yields) be resolved?

Methodology:

  • Reproducibility checks : Validate reaction conditions (e.g., purity of hydrazine hydrate in pyrazolo synthesis, which impacts cyclization efficiency) .
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., over-oxidized pyrazolo rings) that reduce yields .
  • Solvent optimization : Compare polar aprotic (DMF) vs. protic (EtOH) solvents for piperazine acylation; DMF typically improves solubility of intermediates .

Q. What advanced analytical techniques address stereochemical complexity?

Methodology:

  • X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., oxolane-3-carbonyl stereochemistry) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA and validate purity (>99% ee) for pharmacological studies .

Q. How can computational tools streamline drug design?

Methodology:

  • ADMET prediction : Use SwissADME to optimize logP (<3), PSA (<90 Ų), and rule-of-five compliance .
  • Binding free energy calculations : Apply MM-PBSA to prioritize derivatives with stronger target binding (e.g., kinase inhibitors) .

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